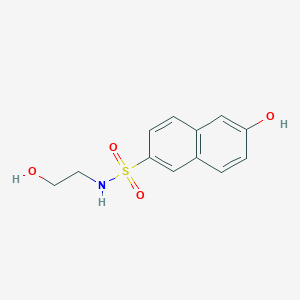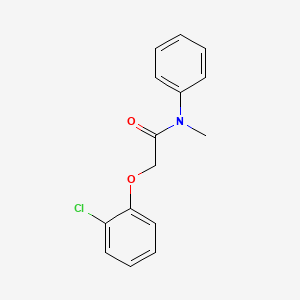![molecular formula C16H13NO3S B4699973 3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4699973.png)
3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, commonly known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of chronic pain and inflammation. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the risk of gastrointestinal side effects, which are a common problem associated with long-term use of these drugs.
Mecanismo De Acción
The mechanism of action of ATB-346 involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. Unlike traditional 3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-diones, which inhibit both COX-1 and COX-2 enzymes, ATB-346 selectively inhibits COX-2 enzyme, thereby reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
ATB-346 has been shown to have a number of biochemical and physiological effects. In preclinical studies, ATB-346 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). ATB-346 has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATB-346 has several advantages for use in lab experiments. It has a high degree of purity, which is essential for reproducible results. It is also highly soluble in water, which makes it easy to administer to animals in preclinical studies. However, one limitation of ATB-346 is that it has a short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the research and development of ATB-346. One area of interest is the potential use of ATB-346 in the treatment of chronic pain and inflammation in humans. Clinical trials are currently underway to evaluate the safety and efficacy of ATB-346 in humans. Another area of interest is the potential use of ATB-346 in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Finally, there is interest in the development of new formulations of ATB-346 that can provide sustained release of the drug, which may improve its efficacy and reduce the need for frequent dosing.
Aplicaciones Científicas De Investigación
ATB-346 has been extensively studied in preclinical models of inflammation and pain. These studies have demonstrated that ATB-346 is highly effective in reducing inflammation and pain, with a superior safety profile compared to traditional 3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-diones. ATB-346 has also been shown to be effective in reducing joint damage in animal models of arthritis.
Propiedades
IUPAC Name |
(5Z)-3-prop-2-enyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-3-9-17-15(18)14(21-16(17)19)11-12-5-7-13(8-6-12)20-10-4-2/h2-3,5-8,11H,1,9-10H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXBGNWDUIAIH-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)



![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)
![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)
![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699938.png)
![8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4699946.png)
![2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4699952.png)
![2-cyclohexyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4699969.png)
